molecular formula C15H24O7S B1679202 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 77544-60-6

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B1679202
CAS No.: 77544-60-6
M. Wt: 348.4 g/mol
InChI Key: FGDJUEZBMFELRW-UHFFFAOYSA-N
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Description

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to a polyether chain. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyether alcohol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+polyether alcohol2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate+HCl\text{4-methylbenzenesulfonyl chloride} + \text{polyether alcohol} \rightarrow \text{this compound} + \text{HCl} 4-methylbenzenesulfonyl chloride+polyether alcohol→2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.

    Oxidation: The polyether chain can be oxidized to form various oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of the polyether chain.

    Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.

    Oxidation: The major products depend on the extent of oxidation and can include aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Polymer Chemistry

One of the primary applications of tetraethylene glycol monotosylate is in the synthesis of polymers. It serves as a monomer or a coupling agent in the preparation of various polyether compounds. The compound's structure allows it to participate in polymerization reactions, resulting in products with enhanced properties such as increased flexibility and solubility.

Case Study : A study published by the Royal Society of Chemistry details a polymerization procedure using tetraethylene glycol monotosylate as a key component. The reaction demonstrated high conversion rates and produced polymers with desirable mechanical properties .

Biochemical Applications

Tetraethylene glycol monotosylate is utilized in biochemistry for the modification of biomolecules. Its ether groups can enhance solubility and stability, making it useful for drug delivery systems and biochemical assays.

Example : In drug formulation, this compound can be conjugated with therapeutic agents to improve their pharmacokinetic profiles. Research indicates that modifying drugs with polyethylene glycol derivatives can significantly enhance their bioavailability and reduce immunogenicity.

Surfactant and Emulsifier

Due to its amphiphilic nature, tetraethylene glycol monotosylate acts as an effective surfactant and emulsifier in various formulations, including cosmetics and pharmaceuticals. It helps stabilize emulsions by reducing surface tension between immiscible liquids.

Application Table :

Application AreaDescriptionExample Use Case
Polymer ChemistryMonomer for polyether synthesisHigh-performance polymers
Biochemical ModificationsEnhances solubility/stability of biomoleculesDrug delivery systems
Surfactants/EmulsifiersStabilizes emulsions in formulationsCosmetic creams and lotions

Safety and Hazard Considerations

While tetraethylene glycol monotosylate has beneficial applications, it is crucial to handle it with care due to potential hazards:

  • Toxicity : Classified as toxic if swallowed and can cause severe skin burns and eye damage.
  • GHS Classification : Acute toxicity (Category 3), Skin corrosion (Category 1B) .

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonate ester, facilitating nucleophilic substitution reactions. In biological applications, the polyether chain can interact with biomolecules to enhance their solubility and stability. The sulfonate group can also participate in ionic interactions with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.

    2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl methanesulfonate: Similar structure but has a methanesulfonate group instead of a benzenesulfonate group.

    2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate: Similar structure but has a different substitution pattern on the benzene ring.

Uniqueness

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which can influence its reactivity and interactions with other molecules. The polyether chain also provides flexibility and solubility, making it a versatile compound for various applications.

Biological Activity

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known as a sulfonate ester, is an organic compound characterized by its polyether chain and 4-methylbenzenesulfonate group. This compound has gained attention for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Structure and Properties

  • IUPAC Name : 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
  • Molecular Formula : C13H20O6S
  • CAS Number : 77544-60-6
  • InChI Key : FGDJUEZBMFELRW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyether alcohol in the presence of a base such as pyridine or triethylamine. The general reaction can be summarized as follows:

4 methylbenzenesulfonyl chloride+polyether alcohol2 2 2 2 Hydroxyethoxy ethoxy ethoxy ethyl 4 methylbenzenesulfonate+HCl\text{4 methylbenzenesulfonyl chloride}+\text{polyether alcohol}\rightarrow \text{2 2 2 2 Hydroxyethoxy ethoxy ethoxy ethyl 4 methylbenzenesulfonate}+\text{HCl}

In industrial settings, continuous flow reactors are used to enhance yield and control reaction conditions.

The biological activity of this compound is primarily attributed to its ability to modify biomolecules. The polyether chain enhances solubility and stability, which is crucial for applications in drug delivery systems.

Key Biological Activities:

  • Drug Delivery : The compound is investigated for improving the solubility and bioavailability of hydrophobic drugs.
  • Biomolecule Modification : It can attach polyether chains to proteins and peptides, enhancing their solubility.
  • Potential Anticancer Activity : Similar compounds have shown promise in cancer treatment by interfering with cellular processes.

Research Findings

  • In Vitro Studies : Preliminary studies indicate that sulfonate esters can inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated micromolar inhibition of key mitotic proteins in cancer cells .
  • Toxicity Assessments : Toxicological evaluations suggest that this compound exhibits acute toxicity if ingested, highlighting the necessity for careful handling .
  • Self-Assembly Properties : Research indicates that similar amphiphilic compounds can form temperature-responsive self-assemblies, which could be leveraged for targeted drug delivery systems .

Case Studies

StudyFindings
Inhibition of HSET (KIFC1)Compounds similar to the target demonstrated significant inhibition, leading to multipolar mitotic spindles in cancer cells .
Drug Solubility EnhancementThe polyether structure improved the solubility of hydrophobic drugs significantly, making it a candidate for drug formulation .
Toxicity ProfileAcute toxicity was confirmed through various assays, necessitating further studies on safe dosage levels .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate?

  • Methodological Answer : The synthesis typically involves multi-step etherification and sulfonation reactions. A common approach starts with the stepwise ethoxylation of ethylene glycol derivatives to form the tetraethylene glycol backbone. Subsequent sulfonation with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (1:1.2 molar ratio), under nitrogen at 0–5°C for 4 hours, yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Reaction efficiency depends on strict moisture control and stoichiometric precision .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ether and sulfonate ester linkages (e.g., δ 2.45 ppm for methyl group in toluenesulfonate; δ 3.5–3.7 ppm for ethylene oxide protons).
  • FT-IR : Peaks at 1170–1190 cm1^{-1} (S=O stretching) and 1350 cm1^{-1} (C-O-C ether).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
  • Elemental Analysis : Match experimental C, H, S percentages to theoretical values (C20_{20}H26_{26}O8_8S2_2; MW 458.55 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester group. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) to monitor purity changes using HPLC. Avoid aqueous solvents unless immediately used .

Advanced Research Questions

Q. How does the sulfonate ester group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The toluenesulfonate (tosyl) group acts as a superior leaving group due to its strong electron-withdrawing effects, facilitating SN_N2 reactions. Kinetic studies using nucleophiles (e.g., sodium azide) in DMF at 60°C can quantify reaction rates via 1^1H NMR or LC-MS. Compare activation energies with analogous mesyl or triflate derivatives to evaluate leaving group efficiency .

Q. What experimental approaches are used to study the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework (long-term environmental impact studies):

  • Hydrolysis Studies : Monitor degradation in buffer solutions (pH 4–9) at 25°C using LC-MS to identify breakdown products (e.g., free toluenesulfonic acid).
  • Partitioning Analysis : Measure log KowK_{ow} (octanol-water) via shake-flask method to assess bioaccumulation potential.
  • Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and track mortality, reproduction, and enzyme inhibition (e.g., acetylcholinesterase) .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer : Conduct a meta-analysis of published protocols to identify critical variables:

  • Catalyst Efficiency : Compare triethylamine vs. pyridine in sulfonation steps.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DCM vs. THF) on reaction kinetics.
  • Analytical Consistency : Standardize purity assessment methods (e.g., HPLC vs. 1^1H NMR integration) to reduce variability. Reproduce low-yield conditions with controlled moisture levels and oxygen exclusion .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJUEZBMFELRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77544-60-6
Record name 77544-60-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask was placed a solution of tetraethylene glycol (50 g, 257.47 mmol, 9.81 equiv) in DCM (150 mL) and triethylamine (8 g, 79.05 mmol, 3.01 equiv). This was followed by the addition of a solution of 4-methylbenzene-1-sulfonyl chloride (5.0 g, 26.23 mmol, 1.00 equiv) in DCM (10 mL) dropwise with stirring at 0° C. The resulting solution was stirred for 2 h at room temperature, at which time it was diluted with 200 ml of hydrogen chloride (3N aq.). The resulting solution was extracted with 2×150 mL of DCM and the combined organic layers were washed with 3×150 mL of saturated sodium bicarbonate. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5˜ethyl acetate). This resulted in 7.0 g (77%) of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate as colorless oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A cold (0°) solution of 23.3 g of tetraethylene glycol and 19 g of pyridine in 100 ml of methylene chloride, is treated portionwise while stirring vigorously with a total of 19 g of p-toluenesulphonyl chloride. After completion of the addition the mixture is stirred at room temperature for a further 5 hours. 200 ml of methylene chloride and 100 ml of water are then added thereto and the organic phase is separated. The organic phase is washed successively with 100 ml of 2N hydrochloric acid, 100 ml of 5% sodium hydrogen carbonate solution and 100 ml of water and dried over sodium sulphate. The solvent is removed in a vacuum and the residue is chromatographed over 400 g of silica gel with methylene chloride-ethyl acetate-methanol (5:4:1) as the eluent. In addition to small amounts of tetraethylene glycol ditosylate there are isolated 17 g of tetraethylene glycol monotosylate as a colourless liquid. RF (silica gel/methylene chloride-ethyl acetate-methanol 5:4:1): 0.6.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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